2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate
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Overview
Description
2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyimino group, and a methylphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 6-methylsalicylaldehyde oxime in the presence of an acid catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling and Heck reactions.
Biology: Investigated for its potential antioxidant properties and its role in inhibiting certain enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties.
4-chloro-2-[(Z)-(2-chlorophenyl)(hydroxyimino)methyl]aniline: Similar structure with potential biological activities.
Uniqueness
2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61466-76-0 |
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Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
[2-[C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]-6-methylphenyl] acetate |
InChI |
InChI=1S/C16H14ClNO3/c1-10-4-3-5-14(16(10)21-11(2)19)15(18-20)12-6-8-13(17)9-7-12/h3-9,20H,1-2H3 |
InChI Key |
MXXBQRFXCMMKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=NO)C2=CC=C(C=C2)Cl)OC(=O)C |
Origin of Product |
United States |
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